UR-MK299 was synthesized as part of research efforts aimed at developing selective antagonists for neuropeptide Y receptors, particularly the Y1 subtype. It belongs to a class of compounds known as non-peptide antagonists, which are designed to mimic the action of peptide ligands while providing enhanced stability and bioavailability. The compound's classification as a neuropeptide Y Y1 receptor antagonist positions it as a candidate for therapeutic applications in obesity and related disorders.
The synthesis of UR-MK299 involves several chemical reactions that produce the final compound in a series of steps. Although specific synthetic routes are often proprietary, general methods include:
The precise details of these methods can vary based on the specific protocols employed in different laboratories but generally follow established organic synthesis practices .
UR-MK299 has a well-defined molecular structure characterized by its interaction with the neuropeptide Y Y1 receptor. The compound features a diphenylmethyl moiety that plays a crucial role in its binding affinity. Key structural elements include:
Crystallographic studies have provided insights into how UR-MK299 interacts with the receptor at an atomic level, revealing critical contact points that contribute to its binding affinity and selectivity .
UR-MK299 participates in various chemical reactions primarily related to its binding interactions with neuropeptide Y receptors. The binding process involves:
These interactions are critical for understanding how UR-MK299 functions as an antagonist.
The mechanism of action for UR-MK299 involves its role as an antagonist at the neuropeptide Y Y1 receptor:
UR-MK299 possesses several notable physical and chemical properties:
These properties are essential for its formulation into drug products.
UR-MK299 has significant potential applications in various scientific fields:
Table 1: Human NPY Receptor Subtypes and Their Functional Characteristics
Receptor | Amino Acids | Primary Agonists | Key Physiological Roles | Tissue Distribution |
---|---|---|---|---|
Y1 (Y1R) | 384 | NPY, PYY | Food intake stimulation, anxiety regulation, vasoconstriction, bone homeostasis, tumor growth | Hypothalamus, hippocampus, adipose tissue, blood vessels, various peripheral tissues |
Y2 | 381 | NPY, PYY3-36 | Appetite suppression, neurotransmitter release regulation, memory enhancement, angiogenesis | Presynaptic neurons (hippocampus, hypothalamus), peripheral nervous system |
Y4 | 375 | PP | Appetite suppression, gastric emptying inhibition, energy expenditure | Gastrointestinal tract, pancreas, prostate, specific brain regions |
Y5 | 445-455 | NPY | Food intake stimulation, circadian rhythm regulation | Hypothalamus, other CNS regions |
The Y1 receptor (Y1R) demonstrates high affinity for both NPY and PYY, with pancreatic polypeptide (PP) acting as a weak agonist [3] [9]. Its expression pattern encompasses both central and peripheral tissues, including key appetite-regulating centers in the hypothalamic arcuate nucleus, where it stimulates food intake in response to energy deficit [3] [5]. Beyond its metabolic functions, Y1R activation influences emotional states by reducing anxiety, modulates cardiovascular tone through vasoconstriction, regulates bone formation, and promotes tumor growth in certain cancers [2] [3].
The Y2 receptor primarily localizes to presynaptic neurons where it functions as an autoreceptor to inhibit NPY release. Paradoxically, while Y1R stimulates feeding, Y2 receptor activation produces anorexigenic effects, particularly via the PYY3-36 cleavage product released from the gastrointestinal tract [3] [9]. The Y4 receptor exhibits highest affinity for PP and mediates satiety signals, while the Y5 receptor, though also implicated in feeding behavior, displays lower sequence homology with other family members and remains less pharmacologically characterized [3] [8].
The distinct yet complementary roles of these receptors create a finely balanced regulatory network for energy homeostasis. Dysregulation of this system—particularly chronic Y1R overactivity—contributes significantly to pathological conditions including obesity and cancer progression [2] [5] [9].
The Y1 receptor has emerged as a promising therapeutic target primarily due to its central role in appetite regulation and energy balance. NPY activation of hypothalamic Y1R constitutes the most potent orexigenic signal in mammalian physiology, making it a critical intervention point for obesity management [2] [5]. Genetic studies in obese humans reveal polymorphisms in the Y1R gene associated with impaired fasting tolerance, further supporting its pathophysiological relevance [6]. Beyond metabolic disorders, Y1R expression in various cancers—including breast cancer, neuroblastoma, and adrenal tumors—correlates with disease progression. Mechanistically, Y1R activation stimulates tumor cell proliferation, angiogenesis, and metastasis through Gi-mediated signaling pathways [2] [7].
The therapeutic potential of Y1R antagonism extends to bone homeostasis, where NPY-Y1R signaling inhibits osteoblast activity, suggesting applications for osteoporosis treatment [2]. Additionally, Y1R antagonists may offer novel approaches for managing anxiety disorders, given the receptor's distribution in limbic brain regions involved in emotional processing [3] [9].
Despite this compelling therapeutic rationale, early Y1R antagonists faced significant pharmacological limitations. Peptide-based compounds exhibited poor metabolic stability and inadequate blood-brain barrier penetration, while early small-molecule antagonists suffered from insufficient receptor selectivity, low potency, or limited oral bioavailability [2] [4]. These challenges necessitated structural insights into Y1R-ligand interactions to guide rational drug design—a gap filled by the determination of Y1R crystal structures with high-affinity antagonists like UR-MK299 [2] [7].
UR-MK299 (chemical name: (R)-N(α)-Diphenylacetyl-N(ω)-[2-([2,3-³H]propionylamino)ethyl]aminocarbonyl-(4-hydroxybenzyl)argininamide) represents a structurally optimized argininamide-type Y1R antagonist developed to overcome the limitations of earlier compounds [1] [4]. Its design builds upon the structural scaffold of earlier antagonists like BIBP3226 but incorporates critical modifications that enhance receptor affinity and subtype selectivity [2] [7].
The molecular rationale for UR-MK299 development emerged from structure-activity relationship (SAR) studies demonstrating that the nature of the Nω-carbamoyl substituent on the argininamide core profoundly influences Y1R binding affinity and mode [4]. Smaller carbamoyl groups (van der Waals volume: ~139 ų) penetrate deeply into a hydrophobic subpocket within the Y1R binding cavity, whereas bulkier substituents induce an "inverted" binding mode that reduces affinity [4]. UR-MK299 incorporates an optimally sized carbamoyl group that maximizes interactions within this subpocket, contributing to its high binding affinity (Ki ≈ 28.67 nM) [6] [7].
Table 2: Key Binding Interactions of UR-MK299 with Y1R Residues
Structural Domain | Residue (Ballesteros-Weinstein Numbering) | Interaction Type | Functional Consequence |
---|---|---|---|
Transmembrane Helix V | Q2195.46 | Hydrogen bonding with propionyl oxygen | Contributes to high-affinity binding (30-fold affinity reduction in Q219A mutant) |
Transmembrane Helix VI | N2836.55 | Dual hydrogen bonds with arginine moiety | Critical for antagonist recognition (abolished activity in N283A mutant) |
D2876.59 | Salt bridge with guanidinium group | Essential for ligand binding (>2000-fold affinity reduction in D287N mutant) | |
F2866.58 | Hydrophobic contact with diphenylmethyl group | Key selectivity determinant (2-5 fold decreased antagonism in F286A mutant) | |
Transmembrane Helix VII | F3027.35 | Hydrophobic cluster formation with diphenylmethyl | Critical for antagonist binding (abolished activity in F302A mutant) |
Transmembrane Helix III | Q1203.32 | Hydrophobic contact with hydroxyphenyl group | Blocks NPY binding site |
UR-MK299 exhibits exceptional receptor subtype selectivity, with minimal affinity for other NPY receptors (Y2R Ki >3,000 nM; Y4R/Y5R Ki >10,000 nM) or related neuropeptide FF receptors (NPFF1R Ki =1,000 nM; NPFF2R Ki >3,000 nM) [1] [7]. This selectivity profile originates from UR-MK299's specific interaction with a unique hydrophobic pocket formed by residues F2866.58 and F3027.35 in Y1R—residues that differ in other NPY receptor subtypes [7]. For instance, Y4R contains a glutamate at position 6.58 (E6.58) that disrupts this hydrophobic cluster, explaining UR-MK299's negligible binding to this receptor [2] [7].
The compound's mechanism of antagonism involves dual stabilization of the inactive receptor conformation: (1) through direct occlusion of the NPY binding site via its hydroxyphenyl group, which occupies the groove formed by helices III and VI where the C-terminus of NPY normally binds; and (2) by preventing the activation-related conformational change of the conserved "toggle switch" residue W2766.48 through hydrophobic interactions [2] [7]. Mutagenesis studies confirm the critical importance of W2766.48, with the W276A mutation reducing UR-MK299 binding affinity by over 2,000-fold [7].
As a pharmacological tool, UR-MK299 has enabled structural biology breakthroughs, including the determination of the first crystal structure of human Y1R bound to an antagonist at 2.7 Å resolution (PDB: 5ZBQ) [2] [6] [7]. This structural information has illuminated the binding modes of diverse Y1R antagonists and provided insights into agonist binding behavior, facilitating structure-based drug discovery for obesity, cancer, and bone disorders [2] [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3